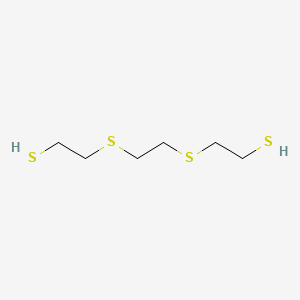

3,6-Dithiaoctane-1,8-dithiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-sulfanylethylsulfanyl)ethylsulfanyl]ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTOXODEXBYZFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCSCCS)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393340 | |

| Record name | ST50994061 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25423-55-6 | |

| Record name | ST50994061 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,6 Dithiaoctane 1,8 Dithiol

Established Synthetic Pathways for 3,6-Dithiaoctane-1,8-dithiol

Established synthetic routes to this compound primarily rely on the conversion of oxygen-containing precursors, the reduction of disulfide intermediates, and multi-step procedures that build the thioether backbone.

Conversion from 3,6-Dithia-1,8-octanediol (B1329408) Precursors

A common and direct pathway to this compound involves the conversion of its diol analogue, 3,6-Dithia-1,8-octanediol. The synthesis of this precursor is a critical first step. An established method for preparing 3,6-Dithia-1,8-octanediol involves the reaction of dithioglycol with ethylene (B1197577) chlorohydrin in the presence of a base such as sodium methoxide. prepchem.com

Once the 3,6-Dithia-1,8-octanediol precursor is obtained, the hydroxyl groups can be converted to thiol groups. This transformation can be achieved through several methods, including reaction with thiourea followed by hydrolysis, or by using a thionating agent like Lawesson's reagent. The reaction with thiourea proceeds via an isothiouronium salt intermediate, which is then hydrolyzed to yield the dithiol. chemistrysteps.com Lawesson's reagent provides a direct conversion of the diol to the dithiol. nih.govrsc.org

Table 1: Synthesis of 3,6-Dithia-1,8-octanediol

| Reactants | Reagents | Solvent | Reaction Conditions | Product |

| Dithioglycol, Ethylene chlorohydrin | Sodium methoxide | Methanol | Ice bath, then room temperature for 10 hours | 3,6-Dithia-1,8-octanediol |

Reduction of Disulfide Intermediates

Another synthetic approach involves the reduction of a cyclic disulfide intermediate. For this compound, the corresponding cyclic disulfide is 1,2,5,6-tetrathiocane. This eight-membered ring containing two disulfide bonds can be synthesized through the oxidation of 1,2-ethanedithiol. The oxidation can be carried out using mild oxidizing agents. Once formed, the 1,2,5,6-tetrathiocane can be reduced to yield the desired linear dithiol, this compound. Common reducing agents for disulfide bonds include borohydrides or phosphines. This method is advantageous as the cyclic disulfide can often be purified more easily than the linear dithiol.

Advanced Synthetic Approaches and Optimization Strategies

To improve the efficiency and sustainability of the synthesis of this compound, advanced synthetic methodologies are being explored. These include photocatalysis and continuous flow chemistry.

Visible-light photoredox catalysis offers a modern approach to forming carbon-sulfur bonds. mdpi.com This technique can be applied to the synthesis of thioethers under mild conditions, potentially reducing the need for harsh reagents and high temperatures. Photocatalytic methods could be adapted for the synthesis of the this compound backbone.

Continuous flow chemistry provides a platform for the safe and efficient synthesis of chemical compounds. mdpi.comnih.gov By performing reactions in a continuous flow reactor, it is possible to have precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and enhanced safety, especially for reactions involving odorous and reactive sulfur compounds. The multi-step synthesis of this compound could be adapted to a continuous flow process, allowing for a more streamlined and automated production. syrris.jp

Derivatization Chemistry of this compound

The thiol and thioether functionalities of this compound allow for a range of derivatization reactions, enabling the synthesis of more complex molecules.

Formation of Thioether-Diketone Derivatives

A key derivatization of this compound is the formation of thioether-diketone derivatives. This can be achieved through the reaction of the dithiol with α-haloketones. nih.govresearchgate.net The thiol groups act as nucleophiles, displacing the halide from the α-position of the ketone to form a new carbon-sulfur bond. By using a diketone with two reactive α-halo positions, it is possible to form a derivative that incorporates the entire this compound backbone.

Another approach involves the reaction of the dithiol with propargylic ketones. researchgate.netorganic-chemistry.org This reaction proceeds via a double conjugate addition of the thiol groups to the alkyne, resulting in the formation of a β-keto 1,3-dithiane derivative. These derivatives are valuable as masked 1,3-dicarbonyl compounds and can be used in the synthesis of various heterocyclic compounds.

Table 2: Derivatization of this compound

| Reactant | Reagent | Product Type |

| This compound | α-Haloketone | Thioether-ketone |

| This compound | Propargylic ketone | β-Keto 1,3-dithiane |

Synthesis of Thiacrown Ethers

Thiacrown ethers are sulfur analogues of crown ethers where sulfide linkages (-S-) replace some or all of the ether linkages (-O-). wikipedia.org These macrocycles are of significant interest for their ability to selectively bind with transition metals. wikipedia.org The synthesis of thiacrown ethers often involves the reaction of a dithiol with a dihalide under high-dilution conditions to favor intramolecular cyclization over polymerization. westernsydney.edu.auresearchgate.net

In this context, this compound serves as a flexible, pre-organized building block. The general synthetic strategy involves a nucleophilic substitution reaction, typically an SN2 mechanism, where the deprotonated thiol groups (thiolates) of this compound attack an appropriate di-electrophile, such as an oligoethylene glycol dihalide or ditosylate. researchgate.netacsgcipr.orgwesternsydney.edu.au The reaction is usually carried out in the presence of a base (e.g., Na₂CO₃, K₂CO₃) to generate the more nucleophilic thiolate anions. The use of high-dilution conditions is critical to suppress the competing intermolecular polymerization, thereby increasing the yield of the desired cyclic product. researchgate.net

For example, reacting this compound with a dihalide such as bis(2-chloroethyl) ether in a suitable solvent with a base would lead to the formation of a mixed thia-oxa crown ether. The size of the resulting macrocycle is determined by the chain lengths of both the dithiol and the dihalide precursors.

Preparation of Ethylene Dithioketals

Dithioketals (or thioacetals) are important protecting groups for carbonyl compounds (aldehydes and ketones) in organic synthesis. The reaction of a carbonyl compound with a dithiol, such as this compound, in the presence of an acid catalyst, yields a cyclic dithioketal. This transformation effectively masks the reactivity of the carbonyl group, allowing for chemical modifications on other parts of the molecule. organic-chemistry.org

The formation of these dithioketals is typically catalyzed by either Brønsted or Lewis acids. organic-chemistry.org This reaction is generally reversible, and the protecting group can be removed under specific conditions, often involving oxidative or mercury(II)-assisted hydrolysis, to regenerate the original carbonyl compound. The reaction of this compound with an aldehyde or ketone results in the formation of a nine-membered heterocyclic ring.

| Catalyst Type | Examples | Reference |

|---|---|---|

| Lewis Acids | Yttrium triflate, Copper bis(dodecyl sulfate) [Cu(DS)₂] | organic-chemistry.org |

| Brønsted Acids | Tungstophosphoric acid (H₃PW₁₂O₄₀), p-Toluenesulfonic acid | organic-chemistry.org |

| Other | Iodine | organic-chemistry.org |

Development of Branched and Extended Polythiols (e.g., 4-(Mercaptomethyl)-3,6-dithia-1,8-octanedithiol)

The structure of this compound can be extended to create more complex, branched polythiols. A key example is 4-(mercaptomethyl)-3,6-dithia-1,8-octanedithiol, a compound with five thiol groups. chemicalbook.comguidechem.com This branched polythiol is synthesized through multi-step procedures, often starting from simple precursors.

One documented synthetic route to 4-(mercaptomethyl)-3,6-dithia-1,8-octanedithiol (also known as 1,2-bis[(2-mercaptoethyl)thio]-3-mercaptopropane) involves epichlorohydrin and 2-mercaptoethanol as starting materials. chemicalbook.com The synthesis proceeds in two main stages:

Thioether linkage formation: Epichlorohydrin is reacted with 2-mercaptoethanol in the presence of sodium hydroxide. This step forms the core thioether backbone of the molecule. chemicalbook.com

Conversion to thiols: The intermediate from the first step is then reacted with thiourea and hydrochloric acid to form a thiouronium salt. Subsequent hydrolysis of this salt with aqueous ammonia yields the final polythiol product. chemicalbook.comnih.gov

Coordination Chemistry and Metal Complexation Studies of 3,6 Dithiaoctane 1,8 Dithiol

Ligand Properties and Coordination Modes of 3,6-Dithiaoctane-1,8-dithiol

The unique arrangement of donor atoms in this compound dictates its coordination behavior, offering a versatile platform for the construction of diverse metal complexes.

Thiol Group Reactivity and Coordination Capabilities

The terminal thiol (-SH) groups of this compound are the primary sites of reactivity and coordination. Thiols are known to be more acidic than their alcohol counterparts, readily deprotonating to form thiolate (-S⁻) anions. rsc.org This deprotonation significantly enhances the nucleophilicity of the sulfur atom, making it an excellent donor for a wide range of metal ions. scilit.netnih.gov

In the context of coordination chemistry, the thiol groups can coordinate to a metal center in several ways:

As neutral thiols: While less common, coordination as a neutral RSH ligand can occur. scilit.net

As anionic thiolates: This is the most prevalent mode, where the deprotonated thiolate forms a strong covalent bond with the metal center. nih.gov

As bridging thiolates: A single thiolate group can bridge two or more metal centers, leading to the formation of polynuclear complexes.

The reactivity of the thiol groups is also evident in their susceptibility to oxidation. Mild oxidation can lead to the formation of a disulfide bond, cyclizing the ligand. illinois.edu This redox activity can be influenced by the presence of a coordinated metal ion.

Role of Internal Thioether Linkages in Metal Binding

The two internal thioether (-S-) linkages in this compound play a crucial, albeit secondary, role in metal complexation. Thioether sulfurs are softer ligands compared to ethers and are known to form stable complexes with soft transition metals. nih.gov While they are weaker donors than thiolates, their presence in the ligand backbone introduces several important features:

Chelation: The thioether groups can coordinate to the same metal center as the thiolates, forming stable chelate rings. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes.

Flexibility: The ethyl spacers between the sulfur atoms provide conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal ions. acs.org

Stereochemistry: The coordination of the thioether sulfur creates a chiral center at the sulfur atom, which can lead to the formation of diastereomeric complexes. nih.gov

The combination of hard thiol and soft thioether donors makes this compound a versatile ligand capable of stabilizing metals in various oxidation states and coordination environments.

Complexation with Transition Metals

The rich coordination chemistry of this compound is exemplified by its interactions with various transition metals.

Formation of Complexes with Ruthenium

While specific studies on the complexation of this compound with ruthenium are not extensively documented in the reviewed literature, the known affinity of ruthenium for sulfur-based ligands allows for informed predictions. Ruthenium complexes with dithiolate ligands have been synthesized and characterized, demonstrating the stability of the Ru-S bond. scilit.netacs.orgnih.gov It is anticipated that this compound would act as a tetradentate ligand, coordinating to a single ruthenium center through all four sulfur atoms. Depending on the ruthenium precursor and reaction conditions, mononuclear or polynuclear complexes could be formed. The flexible dithiaalkane backbone would likely accommodate the typical octahedral coordination geometry of Ru(II) and Ru(III). rsc.org The electronic properties of such complexes would be influenced by the interplay between the electron-donating thiolates and the π-acceptor capabilities of other co-ligands.

Studies with Nickel Complexes of Related Ligands (e.g., 1,8-Bis(2′-pyridyl)-3,6-dithiaoctane)

Significant insights into the coordinating behavior of the 3,6-dithiaoctane (B1346781) backbone can be drawn from studies on the related ligand, 1,8-Bis(2′-pyridyl)-3,6-dithiaoctane (pdto). In this ligand, the terminal thiol groups are replaced by pyridyl moieties, creating an N2S2 donor set.

| Complex | Coordination Geometry | Key Findings | Reference |

|---|---|---|---|

| Ni(pdto)(H₂O)₂₂ | Pseudooctahedral | The pdto ligand folds, allowing for cis-coordination of two water molecules. | |

| [Ni(pdto)]⁺ | Square Planar (predicted) | Generated by reduction of the Ni(II) complex. |

The study of Ni(pdto)(H₂O)₂₂ revealed a folded conformation of the ligand around the Ni(II) ion. This demonstrates the flexibility of the dithiaoctane chain in accommodating an octahedral geometry. The pyridyl nitrogen atoms and the two thioether sulfur atoms coordinate to the nickel center. The remaining two coordination sites are occupied by water molecules. This work highlights the ability of the dithiaalkane backbone to enforce a specific stereochemistry at the metal center.

Copper Complexation and Electrochemical Behavior of Derived Systems

Copper has a strong affinity for sulfur-containing ligands, and it is expected to form stable complexes with this compound. While specific electrochemical data for a copper complex of this exact ligand were not found, studies on related systems provide valuable insights. The coordination of thioether and thiolate groups to copper(II) is known to stabilize this oxidation state. acs.org

The electrochemical behavior of copper complexes is highly dependent on the coordination environment. For instance, copper(II) complexes with tetradentate thioether-oxime ligands exhibit quasi-reversible or irreversible reduction waves, indicating that the mixed-donor environment stabilizes the Cu(II) state. acs.org In other systems involving thiosemicarbazone ligands, a quasi-reversible Cu(II)/Cu(I) redox couple is often observed. acs.org

Silver Ion Complexation and Selective Extraction

There is a lack of specific studies in the scientific literature detailing the complexation of this compound with silver ions for the purpose of selective extraction. Theoretical considerations suggest that the soft sulfur donor atoms of the thiol and thioether groups would exhibit a strong affinity for the soft silver(I) cation, leading to the formation of stable complexes. The chelate effect, arising from the multiple binding sites of the ligand, would further enhance the stability of such complexes. However, without experimental data, details regarding the stoichiometry, coordination geometry, and extraction efficiency remain speculative.

Chelation of Other Metal Cations

The chelating properties of dithiols are well-established, and it is expected that this compound would form complexes with a range of other metal cations. nih.gov The presence of four sulfur donor atoms suggests the potential for tetradentate coordination. Research on analogous dithiol ligands indicates probable chelation with transition metals such as copper, palladium, and platinum. For instance, the related compound 3,6-Dithia-1,8-octanediol (B1329408) has been used as an exogenous chelator for copper ions. sigmaaldrich.comsigmaaldrich.com It is reasonable to infer that this compound would exhibit similar or even enhanced chelating capabilities due to the presence of the more strongly coordinating thiol groups.

Supramolecular Features in Coordination Compounds

The study of supramolecular chemistry involves the analysis of non-covalent interactions that dictate the assembly of molecular components into larger, organized structures.

Intra- and Intermolecular Interactions in Metal Complexes

In the hypothetical metal complexes of this compound, a variety of intra- and intermolecular interactions would be anticipated. Intramolecularly, the geometry of the complex would be dictated by the coordination preferences of the metal ion and the conformational flexibility of the ligand. Intermolecularly, hydrogen bonding (if co-ligands with suitable functional groups are present), van der Waals forces, and potentially S···S interactions would play a crucial role in the solid-state packing of the coordination units.

Crystal Packing and Spatial Organization of Coordination Units

The crystal packing of coordination compounds is influenced by the shape of the complex and the nature of the intermolecular forces. Without experimental crystal structures of this compound complexes, any description of their spatial organization would be purely conjectural. The flexible nature of the ligand could lead to the formation of either discrete mononuclear complexes or polymeric coordination polymers, depending on the metal-to-ligand ratio and the reaction conditions.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes are widely used as catalysts in a variety of organic reactions. The electronic and steric properties of the ligands surrounding the metal center are critical in determining the catalyst's activity and selectivity.

Influence on Reactivity and Selectivity in Metal-Catalyzed Reactions

There are no specific reports on the catalytic applications of metal complexes derived from this compound. In a general sense, the thioether and thiol functionalities could influence a metal catalyst in several ways. The sulfur atoms can stabilize the metal center in various oxidation states. However, it is also important to note that sulfur-containing compounds can sometimes act as catalyst poisons, as is the case with the related 3,6-Dithia-1,8-octanediol. sigmaaldrich.com The specific impact on reactivity and selectivity would be highly dependent on the nature of the metal and the catalyzed reaction.

Development of Novel Catalytic Systems

The unique coordination chemistry of this compound (DTO) has been leveraged in the development of novel catalytic systems, particularly in the field of selective hydrogenation. The dithiol ligand's ability to modify the surface of metal catalysts, thereby altering their activity and selectivity, has been a key area of investigation.

One of the most notable applications of DTO in catalysis is as a ligand for palladium nanoparticles (Pd-NPs) used in the selective hydrogenation of alkynes to alkenes. This is a critical transformation in both industrial and fine chemical synthesis, where high selectivity towards the alkene product is paramount to avoid over-reduction to the corresponding alkane.

Research has demonstrated that the introduction of DTO as a ligand to a palladium catalyst can significantly enhance its selectivity. For instance, in the hydrogenation of phenylacetylene (B144264), the use of a DTO-modified palladium catalyst has been shown to achieve high conversion rates while maintaining excellent selectivity for styrene (B11656). In one study, a Pd@C catalyst with a DTO/Pd molar ratio of 0.5 achieved a 99% conversion of phenylacetylene with 98% selectivity to styrene after 3 hours. alfa-chemistry.com This high selectivity is attributed to the DTO ligand modifying the electronic and steric properties of the palladium surface, which in turn influences the adsorption and reaction pathways of the substrates.

The effect of the DTO to palladium molar ratio on the catalytic performance has been a subject of detailed investigation. Kinetic studies on the hydrogenation of phenylacetylene using a DTO-modified catalyst have revealed that even small amounts of DTO can lead to a significant increase in selectivity towards styrene. alfa-chemistry.com The following table summarizes the catalytic performance of a DTO-modified palladium catalyst at different DTO/Pd ratios for the hydrogenation of phenylacetylene.

Table 1: Catalytic Performance of DTO-Modified Palladium Catalyst in Phenylacetylene Hydrogenation

| DTO/Pd Molar Ratio | Conversion (%) | Selectivity to Styrene (%) |

|---|---|---|

| 0.09 | High | Significantly Enhanced |

| 0.5 | 99 | 98 |

| 2 | High | Stable Selectivity |

| 15 | High | Stable Selectivity |

Data sourced from a study on the kinetic curves of phenylacetylene hydrogenation. alfa-chemistry.com

The role of DTO is not limited to palladium catalysts on carbon supports. Its application has been explored with various catalyst supports and in the synthesis of other types of nanostructured catalysts. For example, DTO has been used in the preparation of thio-modified kaolinite (B1170537) nanohybrid materials, which could have potential catalytic applications. alfa-chemistry.com

Furthermore, the understanding of DTO's interaction with metal surfaces extends to its historical use as a "poison" for Lindlar catalysts. alfa-chemistry.com In this context, "poisoning" refers to the deactivation of the catalyst's ability to hydrogenate alkenes further to alkanes, thereby increasing the selectivity for the alkene product from an alkyne starting material. This controlled deactivation is a key principle in achieving selective hydrogenation.

The development of these novel catalytic systems based on this compound highlights the importance of ligand modification in tailoring the properties of metal catalysts for specific and challenging chemical transformations.

Polymer Science and Functional Materials Derived from 3,6 Dithiaoctane 1,8 Dithiol

Role of 3,6-Dithiaoctane-1,8-dithiol as a Multifunctional Monomer

This compound's role as a multifunctional monomer is central to its utility in polymer synthesis. Its multifunctionality arises from the presence of four thiol (-SH) groups within its molecular structure. This tetrafunctionality allows it to act as a hub, capable of reacting with multiple other monomer units simultaneously. This is a key feature in creating highly branched or cross-linked polymer networks. The presence of sulfur atoms also imparts unique properties to the resulting polymers, such as high refractive indices and specific chemical reactivities.

Polymerization Mechanisms Involving Thiol Groups

The thiol groups of this compound are highly reactive and can participate in a variety of polymerization reactions. This reactivity is the foundation for its use in creating a diverse range of polymeric materials.

Free-Radical Polymerization

In free-radical polymerization, thiol-containing compounds can act as efficient chain transfer agents. While not the primary initiator of polymerization, the thiol groups can react with a growing polymer radical, terminating that chain and creating a new thiyl radical. This new radical can then initiate the polymerization of another monomer. This process allows for the control of molecular weight and the distribution of polymer chains. The formation of thiyl radicals is a key step in these polymerization processes. mdpi.com

Thiol-ene and Thiol-yne Click Reactions in Polymer Synthesis

Thiol-ene and thiol-yne "click" reactions are powerful tools in polymer synthesis due to their high efficiency, mild reaction conditions, and high selectivity. rsc.orgrsc.orgresearchgate.net These reactions are often initiated by UV light or a radical initiator.

In a thiol-ene reaction , a thiol group adds across a carbon-carbon double bond (an ene). This reaction proceeds via a radical-mediated mechanism and is known for its rapid rate and low susceptibility to oxygen inhibition. researchgate.net

The thiol-yne reaction is similar but involves the addition of a thiol to a carbon-carbon triple bond (an yne). d-nb.inforsc.org A key advantage of the thiol-yne reaction is that each alkyne group can sequentially react with two thiol groups. researchgate.net This leads to the formation of highly branched structures or densely cross-linked networks more effectively than thiol-ene reactions. researchgate.net These reactions can be initiated by photo- or thermo-initiators, as well as being amine-mediated or catalyzed by transition metals. d-nb.info

| Reaction Type | Functional Group Reactant | Thiol to Functional Group Ratio | Resulting Structure | Key Advantages |

|---|---|---|---|---|

| Thiol-ene | Alkene (C=C) | 1:1 | Linear or branched polymers | Rapid reaction rate, reduced oxygen inhibition. researchgate.net |

| Thiol-yne | Alkyne (C≡C) | 2:1 | Highly branched or cross-linked polymers | Increased functionality, formation of more complex architectures. rsc.orgresearchgate.net |

Crosslinking Agent in Polymer and Elastomer Synthesis

The tetrafunctionality of this compound makes it an excellent crosslinking agent. In polymer and elastomer synthesis, crosslinking is the process of forming covalent bonds between individual polymer chains to create a three-dimensional network. When incorporated into a polymer matrix, this compound can react with functional groups on adjacent polymer chains, effectively "stitching" them together. This process transforms a collection of individual polymer chains into a single, continuous network, which significantly alters the material's properties, often leading to increased strength, stiffness, and thermal stability.

Development of Advanced Polymer Architectures

The use of this compound has enabled the creation of sophisticated polymer architectures with tailored properties for specific applications.

Incorporation into Polymer Matrices for Enhanced Functionality

The primary method for utilizing this compound to enhance material functionality is through its direct incorporation as a monomer during polymerization. Rather than being a passive additive blended into a pre-existing polymer matrix, its dithiol functionality allows it to be a fundamental structural component of the final polymer. This integration ensures that the properties endowed by the sulfur-rich structure are permanently and homogeneously distributed throughout the material.

One of the most effective methods for this is thiol-yne "click" chemistry . acs.orgnih.govbgu.ac.il This process involves the radical-mediated addition of thiol groups to alkyne (carbon-carbon triple bond) functional groups. rsc.org Because this compound possesses two thiol groups, it can react with multifunctional alkynes to form highly cross-linked polymer networks. nih.gov Each alkyne group is capable of reacting with two thiol groups, leading to a high density of thioether linkages in the resulting polymer backbone. rsc.org This high sulfur content is directly responsible for many of the enhanced functionalities of the final material, particularly its optical properties.

Research has demonstrated that photopolymerization of resins containing multifunctional thiols and alkynes is an efficient process, often initiated by light at wavelengths such as 405 nm. nih.govacs.org This method results in optically transparent films with a high degree of cross-linking. acs.orgnih.gov The choice of the specific dithiol and alkyne monomers allows for precise tuning of the final polymer's characteristics.

Applications in Functional Materials

The unique chemical structure of this compound makes it a valuable precursor for a range of functional materials with applications in optics and nanotechnology.

A significant application of this compound is in the synthesis of High Refractive Index Polymers (HRIPs). nih.gov The refractive index of a polymer is a critical property for applications in lenses, optical waveguides, and advanced optoelectronic devices. nih.govchemrxiv.org A high refractive index allows for the miniaturization of optical components. The incorporation of sulfur atoms is a well-established strategy for increasing a material's refractive index due to sulfur's high molar refraction. rsc.orgchemrxiv.org

Through thiol-yne polymerization, this compound can be used to create polymers with a high concentration of sulfur, leading to impressive optical performance. rsc.org Studies on polymers synthesized from various dithiols and alkynes have reported refractive indices (n) exceeding 1.68, with some systems reaching as high as 1.8433 at a wavelength of 589 nm. nih.govnih.gov These materials not only possess a high refractive index but also maintain excellent optical transparency in the visible and near-infrared regions, which is crucial for their use in optical applications. nih.govchemrxiv.org

The table below summarizes the refractive indices achieved in polymers synthesized using sulfur-containing dithiol monomers, illustrating the effectiveness of this approach.

| Polymer System | Polymerization Method | Resulting Refractive Index (n) | Reference |

| Dithiol and Bromoalkyne Copolymers | Organobase-catalyzed polymerization | Up to 1.8433 @ 589 nm | nih.govchemrxiv.org |

| Multifunctional Thiol and Alkyne Polymers | Thiol-yne "click" photopolymerization | > 1.68 | acs.orgnih.gov |

| Polyvinyl Sulfide (PVS) | Selective radical mono-addition thiol–yne | 1.68 – 1.75 | rsc.org |

| 1,2-Dithiolane and Alkyne Copolymers | Photoinitiated addition | Increase of up to 0.07 upon polymerization | rsc.org |

This table presents data for polymers created using the general class of dithiols, demonstrating the principle of achieving high refractive indices through sulfur incorporation.

The terminal thiol groups of this compound enable it to function as an effective stabilizer for metal and semiconductor nanoparticles. The sulfur atoms in thiols form strong coordinate bonds with the surfaces of noble metals like gold and ruthenium, as well as semiconductor materials. acs.orgnih.gov This process, known as capping or ligand stabilization, is essential for controlling the growth, preventing the aggregation, and ensuring the colloidal stability of nanoparticles. acs.orgresearchgate.net

When used as a stabilizer, the dithiol molecules form a protective monolayer on the nanoparticle surface. nih.gov This has several benefits:

Size Control: The amount of thiol stabilizer used during synthesis can influence the final size of the nanoparticles. researchgate.netnih.gov

Dispersion: The organic chains of the dithiol provide steric hindrance, keeping the nanoparticles separated and well-dispersed in solvents.

Functionality: The dithiol can act as a linker, enabling the covalent cross-linking of nanoparticles to form larger, ordered assemblies or oligomers. nih.gov

Research has shown that various thiol and dithiol compounds are effective for stabilizing different types of nanoparticles, as summarized in the table below.

| Nanoparticle Material | Thiol Stabilizer Type | Function of Stabilizer | Reference |

| Ruthenium (Ru) | Alkanethiols and aromatic dithiols | Control of particle size, solubility, and stability | acs.org |

| Gold (Au) | Dithiol linkers | Covalent cross-linking to form dimers and oligomers | nih.gov |

| Gold (Au) | Dodecanethiol | Size control during synthesis | researchgate.netnih.gov |

This table illustrates the general application of thiols and dithiols as nanoparticle stabilizers.

The use of this compound as a precursor for conductive polymers is a potential but less explored area compared to its application in optical materials. In theory, polymers containing a backbone of thioether linkages, such as those formed from this monomer, could be rendered electrically conductive through oxidation. This process would create charge carriers along the polymer chain, similar to the mechanism in well-known conductive polymers like poly(p-phenylene sulfide).

However, current research on polymers derived from this compound and similar dithiols focuses predominantly on their optical and thermal properties rather than their electrical conductivity. While the high sulfur content is advantageous for achieving a high refractive index, extensive studies documenting its role in creating materials with high electrical conductivity are not widely available in the reviewed literature. Therefore, this remains a prospective application that warrants further investigation.

Supramolecular Chemistry and Self Assembly of 3,6 Dithiaoctane 1,8 Dithiol Systems

Design and Synthesis of Macrocyclic Systems

The strategic placement of sulfur atoms in 3,6-dithiaoctane-1,8-dithiol makes it an ideal precursor for the synthesis of macrocycles, particularly those designed for selective metal ion binding. The flexibility of the dithiaoctane chain allows it to pre-organize around a template, facilitating high-yield cyclization reactions.

Thiocrown ethers are sulfur-containing analogues of crown ethers that exhibit a high affinity for soft heavy metal ions. The compound this compound serves as a key reagent in their synthesis. For instance, it has been used in the preparation of spiroacetal thiacrown ethers. westernsydney.edu.au In a documented synthesis, this compound was prepared from 4,7-dithiaoctane-1,10-dithiyldiacetate, yielding a white solid. westernsydney.edu.au This dithiol can then be reacted with appropriate electrophiles under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, leading to the formation of macrocyclic thiocrown ethers.

The macrocycles derived from this compound are investigated for their properties as ligands, primarily their ability to selectively bind metal ions. The sulfur atoms in the ring provide soft coordination sites, which are particularly effective for complexing with soft metal ions like copper(I), silver(I), and mercury(II).

Research into the self-assembly of alkanedithiols with copper ions provides significant insight into the ligand properties. Studies have shown that multilayer thin films can be prepared by alternately depositing copper ions and alkanedithiols. utexas.edu In these structures, XPS measurements suggest that copper is present in the +1 oxidation state, indicating that the thiol groups reduce Cu(II) to Cu(I) upon binding. utexas.edu This redox activity is a key property of the dithiol ligands. A strongly photoluminescent solid was also produced from the reaction of 1,6-hexanedithiol (B72623) with cupric perchlorate (B79767) in an ethanolic solution, suggesting that metal-metal clustering within the coordination polymer contributes to unique photophysical properties. utexas.edu Furthermore, related dithiol compounds have been studied as models for the active sites of thioredoxins, with their pKa values being characterized to understand their reactivity. chemicalbook.com

Intermolecular Interactions and Crystal Engineering

Crystal engineering with this compound and its derivatives focuses on controlling the solid-state arrangement of molecules. This is achieved by programming the molecular structure to favor specific intermolecular interactions, leading to predictable and desirable crystal packing.

The terminal thiol groups (S-H) of this compound can act as hydrogen bond donors. While the S-H bond is less polar than the O-H bond, it can still form weak to moderate hydrogen bonds with suitable acceptors, such as the sulfur atoms within the chain (S-H···S) or other co-crystallized molecules. These interactions can guide the assembly of the molecules into defined one-, two-, or three-dimensional networks in the solid state. While specific crystal structure data for this compound is not detailed in the provided sources, the related compound 3,6-dithia-1,8-octanediol (B1329408) is a white crystalline solid, indicating that stabilizing intermolecular forces, including hydrogen bonds from its hydroxyl groups, are significant in its crystal lattice. sigmaaldrich.comtcichemicals.com

In solution, this compound can participate in various self-assembly processes. One of the most prominent is its reaction with metal ions to form coordination polymers and discrete metallosupramolecular architectures. The reaction of dithiols with copper ions in solution, for example, leads to the precipitation of a solid material where the dithiol molecules link the metal centers. utexas.edu This process is driven by the formation of strong copper-sulfur bonds.

Another form of self-assembly is polymerization through oxidation. The oxidation of terminal thiol groups leads to the formation of disulfide bonds, linking the monomer units into long polymer chains. mdpi.com This process can be controlled to produce either linear polymers or cyclic oligomers, depending on the reaction conditions. For the related 3,6-dioxa-1,8-octanedithiol (B88884), an equilibrium between cyclic disulfide and linear dithiol species was observed under certain conditions. mdpi.com

Inclusion Complex Formation

A primary application of macrocycles synthesized from this compound, such as thiocrown ethers, is the formation of inclusion complexes. These host-guest systems consist of the macrocycle (the host) encapsulating a smaller ion or molecule (the guest) within its central cavity. The size of the macrocyclic ring and the nature of the donor atoms determine the selectivity of the host for specific guests. The sulfur atoms create a soft, polarizable cavity that is particularly suited for binding soft metal ions. While specific inclusion complexes derived directly from this compound are not detailed in the search results, the synthesis of thiacrown ethers from this precursor is fundamentally aimed at creating molecules capable of this function. westernsydney.edu.au

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 131538-00-6 (related) | C₇H₁₆S₅ (for 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane) |

| 3,6-Dithia-1,8-octanediol | 5244-34-8 | C₆H₁₄O₂S₂ |

| 3,6-Dioxa-1,8-octanedithiol | 14970-87-7 | C₆H₁₄O₂S₂ |

| 1,6-Hexanedithiol | 1191-43-1 | C₆H₁₄S₂ |

| Cupric perchlorate | 13770-18-8 | Cl₂CuO₈ |

Interactions with Cyclodextrins and Related Host Molecules

The supramolecular chemistry of this compound with host molecules, particularly cyclodextrins, is an area of interest for creating novel self-assembling systems. Cyclodextrins are cyclic oligosaccharides composed of glucopyranose units, which form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com This unique structure allows them to encapsulate guest molecules that are sterically and chemically compatible, leading to the formation of inclusion complexes. scielo.br The primary driving forces for the formation of these complexes in aqueous solutions are typically hydrophobic interactions and van der Waals forces between the guest molecule and the cyclodextrin (B1172386) cavity. mdpi.comnih.gov

While direct studies on the inclusion complexation of this compound with cyclodextrins are not extensively documented in publicly available literature, the principles of host-guest chemistry allow for a strong inference of its behavior. The linear aliphatic chain of this compound, interspersed with two thioether linkages, presents a hydrophobic character that is well-suited for inclusion within the cyclodextrin cavity. The size of the cyclodextrin would be a critical factor in determining the stability and stoichiometry of the resulting complex. For instance, β-cyclodextrin, with its intermediate cavity size, is often a suitable host for linear alkyl chains.

The presence of thioether groups within the this compound structure can significantly influence its interaction with cyclodextrins. Research on cyclodextrin thioethers has shown that the substitution of hydroxyl groups with thioether moieties can enhance the binding potential of the cyclodextrin. nih.govresearchgate.net This is attributed to the increased hydrophobicity of sulfur compared to oxygen. nih.gov By extension, the thioether linkages in this compound would likely contribute favorably to the hydrophobic interactions driving the formation of the inclusion complex.

Furthermore, the terminal thiol groups of this compound introduce additional possibilities for interaction and reactivity. Thiolated cyclodextrins have been developed to facilitate covalent bond formation through thiol/disulfide interchange reactions, particularly with biological substrates containing cysteine residues. nih.gov The thiol groups on this compound could potentially engage in similar interactions or be used to anchor the inclusion complex to other surfaces or molecules.

The stability of such inclusion complexes is a key parameter and is typically quantified by the binding constant (K). While specific binding data for this compound is not available, a look at related systems provides insight. For example, studies on the binding of various guest molecules to modified and unmodified cyclodextrins demonstrate a range of binding affinities. The following table illustrates typical binding constants for different host-guest systems, which can serve as a reference for estimating the potential interactions of this compound.

| Host Molecule | Guest Molecule | Binding Constant (K) [M⁻¹] | Stoichiometry (Host:Guest) |

|---|---|---|---|

| β-Cyclodextrin | Phenol | 148 | 1:1 |

| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Phenol | 370 | 1:1 |

| β-Cyclodextrin | Sevoflurane | 150 | 1:1 |

| Per-6-(carboxyethylthio)-β-cyclodextrin | Sevoflurane | 2801 | 1:1 |

The formation of inclusion complexes between this compound and cyclodextrins or other host molecules represents a versatile strategy for the development of new supramolecular assemblies. These systems could find applications in areas such as drug delivery, materials science, and sensing, leveraging the unique properties conferred by the dithiol guest molecule.

Spectroscopic and Structural Characterization Techniques for 3,6 Dithiaoctane 1,8 Dithiol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is a fundamental tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the stretching and bending of different functional groups.

For a derivative like 3,6-Dioxa-1,8-octanedithiol (B88884) , the IR spectrum provides key diagnostic peaks. The most prominent feature would be the S-H stretching vibration of the terminal thiol groups, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. Other significant absorptions include the C-H stretching vibrations just below 3000 cm⁻¹, and the strong C-O stretching of the ether linkages, which is expected around 1100 cm⁻¹. chemicalbook.com

In the case of 3,6-Dithia-1,8-octanediol (B1329408) , the spectrum is characterized by the presence of a strong, broad absorption band for the O-H stretching of the hydroxyl groups, typically found in the 3200-3600 cm⁻¹ region. chemicalbook.com The C-H stretching bands appear between 2850 and 3000 cm⁻¹. The C-S stretching vibrations, which are generally weak, are expected in the 600-800 cm⁻¹ range.

| Functional Group | Derivative | Typical IR Absorption (cm⁻¹) |

| O-H Stretch | 3,6-Dithia-1,8-octanediol | 3200-3600 |

| C-H Stretch | Both Derivatives | 2850-3000 |

| S-H Stretch | 3,6-Dioxa-1,8-octanedithiol | 2550-2600 |

| C-O Stretch | 3,6-Dioxa-1,8-octanedithiol | ~1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

For 3,6-Dithia-1,8-octanediol , the ¹H NMR spectrum shows distinct signals corresponding to the different types of protons. chemicalbook.com The protons of the methylene (B1212753) groups adjacent to the hydroxyl groups (HO-CH₂ -) would appear as a triplet at approximately 3.7 ppm. The methylene groups adjacent to the sulfur atoms (-S-CH₂ -CH₂-OH) are expected around 2.8 ppm, also as a triplet. The central ethylene (B1197577) bridge protons (-S-CH₂ -CH₂ -S-) would resonate as a singlet at about 2.7 ppm. The hydroxyl protons (OH ) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

For 3,6-Dioxa-1,8-octanedithiol , the protons of the methylene groups adjacent to the thiol groups (HS-CH₂ -) would likely appear as a quartet around 2.7 ppm. The protons of the methylene groups adjacent to the ether oxygen atoms (-O-CH₂ -) are expected to be triplets around 3.7 ppm, and the central ethylene bridge protons (-O-CH₂ -CH₂ -O-) would show a singlet at approximately 3.6 ppm. The thiol proton (SH ) typically appears as a triplet between 1.5 and 1.9 ppm. uq.edu.au

| Proton Environment | Derivative | Approximate Chemical Shift (ppm) | Multiplicity |

| HO-CH₂ - | 3,6-Dithia-1,8-octanediol | ~3.7 | Triplet |

| -S-CH₂ -CH₂OH | 3,6-Dithia-1,8-octanediol | ~2.8 | Triplet |

| -S-CH₂ -CH₂ -S- | 3,6-Dithia-1,8-octanediol | ~2.7 | Singlet |

| HS-CH₂ - | 3,6-Dioxa-1,8-octanedithiol | ~2.7 | Quartet |

| -O-CH₂ -CH₂SH | 3,6-Dioxa-1,8-octanedithiol | ~3.7 | Triplet |

| -O-CH₂ -CH₂ -O- | 3,6-Dioxa-1,8-octanedithiol | ~3.6 | Singlet |

| -SH | 3,6-Dioxa-1,8-octanedithiol | 1.5-1.9 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule.

In the ¹³C NMR spectrum of 3,6-Dithia-1,8-octanediol , three distinct signals are expected due to the molecule's symmetry. chemicalbook.com The carbon atoms bonded to the hydroxyl groups (C H₂-OH) would appear in the range of 60-65 ppm. The carbon atoms adjacent to the sulfur atoms (C H₂-S-) are expected to resonate around 30-35 ppm. The central ethylene bridge carbons (-S-C H₂-C H₂-S-) would also give a signal in a similar region, around 32 ppm.

For 3,6-Dioxa-1,8-octanedithiol , one would expect three signals as well. The carbons bonded to the ether oxygen atoms (C H₂-O) would be the most downfield, typically around 70 ppm. The carbons bonded to the thiol groups (C H₂-SH) would appear significantly upfield, around 25-30 ppm.

| Carbon Environment | Derivative | Approximate Chemical Shift (ppm) |

| C H₂-OH | 3,6-Dithia-1,8-octanediol | 60-65 |

| C H₂-S- | 3,6-Dithia-1,8-octanediol | 30-35 |

| -S-C H₂-C H₂-S- | 3,6-Dithia-1,8-octanediol | ~32 |

| C H₂-O- | 3,6-Dioxa-1,8-octanedithiol | ~70 |

| C H₂-SH | 3,6-Dioxa-1,8-octanedithiol | 25-30 |

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often larger, molecules without causing significant fragmentation. This allows for the clear determination of the molecular ion.

For a compound like 3,6-Dithia-1,8-octanediol , which has a molecular weight of 182.3 g/mol , ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ at m/z 183.3. sigmaaldrich.comfishersci.at Depending on the experimental conditions, adducts with sodium [M+Na]⁺ at m/z 205.3 or potassium [M+K]⁺ at m/z 221.4 may also be observed.

Similarly, 3,6-Dioxa-1,8-octanedithiol has the same molecular formula (C₆H₁₄O₂S₂) and molecular weight (182.3 g/mol ) as its dithia-diol isomer. tcichemicals.comtcichemicals.com Therefore, its ESI-MS spectrum would also be expected to show the protonated molecule [M+H]⁺ at m/z 183.3, along with potential sodium or other adducts. The fragmentation patterns, if induced, would differ between the two isomers, allowing for their differentiation.

| Compound | Molecular Weight ( g/mol ) | Expected Ion [M+H]⁺ (m/z) | Expected Ion [M+Na]⁺ (m/z) |

| 3,6-Dithia-1,8-octanediol | 182.3 | 183.3 | 205.3 |

| 3,6-Dioxa-1,8-octanedithiol | 182.3 | 183.3 | 205.3 |

X-ray Crystallography

X-ray crystallography stands as a definitive method for the determination of the three-dimensional arrangement of atoms within a crystalline solid.

Single crystal X-ray diffraction is a powerful technique for unambiguously determining the molecular and crystal structures of compounds. This method can provide precise information on bond lengths, bond angles, and intermolecular interactions. While X-ray crystallography has been employed to characterize complex macrocycles and coordination compounds derived from related thioethers researchgate.netcore.ac.uk, specific single-crystal X-ray diffraction data for the parent 3,6-dithiaoctane-1,8-dithiol was not prominently available in the surveyed literature. However, the technique remains highly relevant for any crystalline derivatives of this compound. For instance, the crystal structure of a copper(II) complex with a macrocyclic ligand synthesized using this compound as a precursor has been reported, demonstrating the utility of this technique in elucidating the coordination environment of metal ions. researchgate.net

Electrochemical Characterization of Complexes

The electrochemical behavior of metal complexes derived from this compound provides valuable information about their redox properties and their potential applications in sensing and catalysis.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are key electrochemical techniques used to study the redox behavior of chemical species. In the context of this compound derivatives, these methods have been instrumental in characterizing ruthenium complexes where the dithiol is part of a larger ligand structure. rsc.orgrsc.org

In a study of ruthenium(II) bipyridyl complexes appended with oxathiacrown ethers derived from this compound, CV was used to investigate the electrochemical properties in an acetonitrile (B52724) solution. rsc.orgrsc.org The complexes exhibited a reversible metal-centered oxidation potential. rsc.orgrsc.org The electrochemical response of these complexes to the presence of various metal ions such as Hg²⁺, Cd²⁺, and Pb²⁺ was investigated using both CV and DPV. rsc.org For example, upon the addition of Hg²⁺ ions to one of the ruthenium complexes, an anodic shift of the Ru(II) oxidation peak was observed, indicating an interaction between the crown ether moiety and the mercury ions. rsc.org

Table 1: Electrochemical Data for a Ruthenium Complex Derived from this compound rsc.orgrsc.org

| Complex | Oxidation E₁/₂ (V) | ΔEp (mV) | Reduction E₁/₂ (V) | ΔEp (mV) |

| [Ru(bpy)₂(L)]²⁺ * | 1.02 | 81 | -1.62, -1.81, -2.03 | 67, 71, 68 |

*L is a bipyridyl ligand functionalized with a crown ether derived from this compound. Data recorded in acetonitrile solution containing 0.1 M nBu₄NPF₆ at a scan rate of 100 mV s⁻¹.

The predominant species in solution can also be confirmed by electrochemical methods. For instance, in studies of copper complexes with related thia-ether ligands, pulsed square-wave voltammetry and cyclic voltammetry have been used to identify the nature of the reduced species in solution. researchgate.net

Kinetic and Mechanistic Studies using Spectrophotometric Methods

Spectrophotometric methods are powerful tools for investigating the kinetics and mechanisms of reactions involving colored or UV-active species. These techniques can be used to monitor the change in concentration of reactants or products over time, providing insights into reaction rates and pathways.

In the study of a crown thioether-acridinium conjugate synthesized from this compound, spectrophotometric and fluorimetric techniques, including transient absorption spectroscopy with femtosecond time resolution, were employed to investigate its interaction with metal ions. researchgate.net The binding of metal ions such as Ag⁺ and Hg²⁺ to the crown thioether moiety resulted in significant changes in the absorption and fluorescence spectra of the acridinium (B8443388) unit, allowing for the study of the complexation kinetics and the determination of association constants. researchgate.net

Time-resolved transient absorption spectroscopy revealed the dynamics of the excited states of the conjugate. For the free ligand in acetonitrile, the relaxed first excited singlet state (S₁) was formed approximately 0.6 picoseconds after the laser pulse, and it decayed back to the ground state with a time constant of 3.7 picoseconds. researchgate.net The formation of stable complexes with metal ions led to the appearance of a new, longer-lived excited state, indicating a significant electronic perturbation of the chromophore upon ion binding. researchgate.net These kinetic and mechanistic details are crucial for the rational design of chemosensors based on such systems. researchgate.net

Computational Chemistry and Theoretical Investigations of 3,6 Dithiaoctane 1,8 Dithiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of sulfur-containing organic compounds. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost.

Prediction of Molecular Geometry and Electronic Structure

DFT calculations are widely used to predict the ground-state geometry of molecules with high accuracy. For 3,6-Dithiaoctane-1,8-dithiol, DFT would be able to provide optimized bond lengths, bond angles, and dihedral angles. These calculations have been performed on similar molecules, such as ruthenium complexes of 1,8-bis(2-pyridyl)-3,6-dithiaoctane, to understand the coordination environment of the metal center. acs.org

Furthermore, DFT provides valuable information about the electronic structure, including the distribution of electron density, electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the reactivity of the molecule. For instance, the locations of the HOMO and LUMO can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively.

The table below presents hypothetical DFT-calculated geometric parameters for this compound, based on typical values for similar organosulfur compounds.

| Parameter | Value |

|---|---|

| C-S Bond Length (Å) | 1.82 |

| C-C Bond Length (Å) | 1.54 |

| S-H Bond Length (Å) | 1.34 |

| C-S-C Bond Angle (°) | 100.5 |

| S-C-C Bond Angle (°) | 112.7 |

| C-S-H Bond Angle (°) | 96.5 |

Molecular Orbital (MO) Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules in terms of the interactions between atomic orbitals. MO analysis is particularly useful for describing delocalized electronic systems and interactions between non-bonded atoms.

Studies of Transannular Interactions in Related Polycarbocyclic Systems

While this compound is an acyclic molecule, the concept of transannular interactions, often studied in cyclic systems like cyclo-octane, can be relevant to understanding through-space interactions in its folded conformations. In cyclo-octane, interactions between non-adjacent atoms across the ring have a significant impact on its conformational preferences and energy landscape. MO analysis helps in visualizing and quantifying these interactions by examining the overlap of molecular orbitals.

Understanding Electron Density Distributions

MO analysis is fundamental to understanding how electron density is distributed within a molecule. For sulfur-containing compounds, the nature of the sulfur 3d orbitals' participation in bonding has been a subject of theoretical interest. MO calculations can shed light on the extent of this participation and how it influences the electron density around the sulfur atoms. This, in turn, affects the molecule's properties, such as its acidity, nucleophilicity, and ability to coordinate to metal ions. Computational studies on the conformational dependence of the disulfide/thiol redox potential have shown how the relative energy of different conformations correlates with electronic properties, which can be rationalized through MO theory. vub.be

Conformational Analysis and Energy Landscapes

The flexibility of the carbon-sulfur and carbon-carbon single bonds in this compound allows it to adopt a multitude of conformations. Conformational analysis aims to identify the stable conformers and to map the energy landscape that governs the interconversion between them.

Due to the rotational freedom around its single bonds, this compound can exist in various conformations. Computational methods can be used to perform a systematic search for low-energy conformers and to calculate their relative energies and populations at a given temperature. This information is crucial for understanding how the molecule behaves in different environments and how its shape influences its reactivity. For example, the distance between the two terminal thiol groups will vary significantly between different conformers, which will affect its ability to act as a bidentate ligand. The conformational properties of dithiols are also critical in applications such as the conformational restriction of peptides. nih.gov

The following table provides a hypothetical set of low-energy conformers for this compound and their calculated relative energies.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | Extended, anti-conformation | 0.00 |

| 2 | Gauche conformation around C-S bond | 0.85 |

| 3 | Folded conformation with close S···S contact | 2.10 |

| 4 | Gauche conformation around C-C bond | 1.20 |

Chemical Biology and Biomimetic Applications of 3,6 Dithiaoctane 1,8 Dithiol Analogues

Use as Model Compounds for Biological Active Sites

The flexible backbone and terminal thiol groups of 3,6-dithiaoctane-1,8-dithiol and related compounds make them suitable scaffolds for mimicking the active sites of certain proteins, particularly those involved in redox chemistry.

Modeling Thioredoxin Active Sites for Redox Chemistry Studies

While direct studies on this compound as a thioredoxin model are not prominent in the literature, a close structural analogue, 3,6-dioxa-1,8-octanedithiol (B88884) , has been employed for this purpose. Thioredoxins are ubiquitous small redox proteins characterized by a Cys-X-Y-Cys active site, which is crucial for their function in reducing disulfide bonds in other proteins. nih.govacs.org The spacing of the thiol groups in 3,6-dioxa-1,8-octanedithiol allows it to effectively model the redox behavior of this active site. nih.govacs.org

Interactive Table: Kinetic Data for the Oxidation of 3,6-dioxa-1,8-octanedithiol by a Pt(IV) Complex

| pH | Observed Second-Order Rate Constant (k') (M⁻¹s⁻¹) |

| 3 | Low |

| 9 | Several orders of magnitude higher than at pH 3 |

Note: This table illustrates the pH-dependent increase in the rate of oxidation of the thioredoxin model compound, 3,6-dioxa-1,8-octanedithiol, by a platinum(IV) complex. The original study provides a detailed profile of this relationship. nih.govacs.org

Development of Biomimetic Systems

The development of synthetic molecules that mimic the function of biological macromolecules is a key area of chemical biology. Such biomimetic systems can provide insights into biological mechanisms and lead to the development of novel catalysts and therapeutic agents.

Mimicking Blue Copper Proteins

Blue copper proteins are a class of metalloproteins involved in electron transfer reactions, characterized by a unique copper-binding site that imparts a strong blue color. nih.gov While there is no direct report of this compound being used to create a functional mimic of a blue copper protein, a related compound, 3,6-dithia-1,8-octanediol (B1329408) , has been utilized in studies related to copper chelation. This compound, which has terminal hydroxyl groups instead of thiols, has been used to functionalize silica (B1680970) for the preconcentration of lead ions, demonstrating its metal-binding capabilities. researchgate.net

Furthermore, this compound itself has been used as a starting material in the synthesis of larger macrocyclic ligands containing multiple sulfur atoms, designed for the study of ion-binding properties. rsc.orgresearchgate.net These studies are fundamental to understanding the coordination chemistry of copper and other metal ions, which is a crucial first step in designing accurate biomimetic systems.

Design of Superoxide (B77818) Dismutase (SOD) Mimetics

Superoxide dismutases (SODs) are a critical family of antioxidant enzymes that catalyze the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. nih.govnih.govmdpi.com The design of small-molecule mimetics of SOD is an active area of research for the development of therapeutics against oxidative stress-related diseases. nih.govnih.govresearchgate.net These mimetics are typically metal complexes, with manganese, copper, and iron being common choices for the metal center. nih.govnih.gov

A review of the scientific literature indicates that this compound has not been specifically investigated or reported as a ligand in the development of superoxide dismutase mimetics. Research in this area has largely focused on ligands such as porphyrins, salen derivatives, and cyclic polyamines. nih.gov

Investigation of Interactions with Biological Macromolecules

Understanding how small molecules interact with biological macromolecules like DNA and proteins is fundamental to drug design and chemical biology.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3,6-Dithiaoctane-1,8-dithiol, and how can its purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation reactions, such as the reaction of 2,2'-thiadiethanethiol with carbonyl compounds. For purity assurance, techniques like column chromatography (silica gel) and spectroscopic validation (¹H/¹³C NMR, FT-IR) are critical. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a sulfur-sensitive detector (e.g., flame photometric detector) can confirm absence of disulfide byproducts.

Q. How is this compound characterized structurally, and what analytical challenges arise due to its sulfur content?

- Methodological Answer : Structural elucidation relies on mass spectrometry (MS) for molecular weight confirmation and NMR for backbone assignment. Sulfur atoms complicate analysis due to isotopic splitting and low sensitivity in NMR. X-ray crystallography may resolve ambiguities, but crystallization is challenging. IR spectroscopy identifies thiol (-SH) stretches (~2550 cm⁻¹). For metal complexes, conductivity measurements and IR shifts (e.g., S→M bonding) provide additional insights.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Solvent extraction (e.g., dichloromethane/water partitioning) removes polar impurities. Distillation under reduced pressure minimizes thermal decomposition. Recrystallization in ethanol/water mixtures enhances purity. Thiol-specific scavengers (e.g., mercury oxide) can trap residual sulfides, but care must be taken to avoid over-oxidation to disulfides.

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what are the implications for catalytic applications?

- Methodological Answer : The dithiol acts as a bidentate ligand, forming stable complexes with Ag(I), Cu(I), and Cu(II). For example, reaction with Ag₂O produces H[AgL₂], characterized by IR shifts (S–Ag stretching at ~400 cm⁻¹) and conductivity data. These complexes are redox-active and have potential in catalysis, such as in sulfide oxidation or cross-coupling reactions. Stability studies (e.g., TGA/DSC) under inert atmospheres are critical to assess thermal robustness.

Q. What role does this compound play in preventing over-reduction in catalytic hydrogenation systems?

- Methodological Answer : As a Lindlar catalyst poison, it selectively deactivates palladium catalysts (e.g., Pd/BaSO₄) by adsorbing onto active sites via sulfur-metal interactions. This prevents over-hydrogenation of alkynes to alkanes, enabling stereoselective synthesis of cis-alkenes. Experimental optimization involves varying dithiol concentration (typically 0.5–2 mol%) and monitoring reaction progress via GC-MS.

Q. How can this compound be utilized in bioconjugation strategies for protein-phenol interactions?

- Methodological Answer : Its thiol groups enable covalent tethering to cysteine residues or activated disulfides in proteins. For polyphenol functionalization, nucleophilic substitution (e.g., with BF₃·Et₂O as a Lewis acid) introduces thioether linkages. Surface plasmon resonance (SPR) studies require controlled reaction conditions (pH 6–7, anaerobic) to prevent disulfide formation. Post-conjugation, MALDI-TOF MS validates molecular weight changes.

Q. What are the challenges in synthesizing macrocyclic thiacrown ethers using this compound, and how can oligomerization be minimized?

- Methodological Answer : Macrocycle formation competes with oligomerization (e.g., 2:1 adducts). Template-assisted synthesis (e.g., alkali metal ions) directs cyclization. Solvent choice (e.g., THF vs. DMF) and slow addition of reactants reduce oligomer prevalence. Size-exclusion chromatography (SEC) or preparative HPLC isolates macrocycles. Kinetic studies (stopped-flow UV-Vis) can optimize reaction times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.